3-Methoxy-5-methylbenzene-1,2-diol

Bio-based epoxy thermosets Renewable polymer building blocks Thermal resistance

3-Methoxy-5-methylbenzene-1,2-diol (CAS 1125-67-3; synonym: 4-methyl-6-methoxycatechol, MMC; molecular formula C₈H₁₀O₃; MW 154.16 g/mol) is an ortho-dihydroxybenzene (catechol) derivative featuring a methoxy substituent at position 3 and a methyl substituent at position 5. This dual-substitution pattern places it at the intersection of two important phenolic sub-classes: methoxycatechols and alkylcatechols.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 1125-67-3
Cat. No. B12432565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-5-methylbenzene-1,2-diol
CAS1125-67-3
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)OC)O)O
InChIInChI=1S/C8H10O3/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4,9-10H,1-2H3
InChIKeyFALWUVSXNUUXQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-5-methylbenzene-1,2-diol (CAS 1125-67-3): Compound Class, Physicochemical Identity, and Procurement-Relevant Characterization


3-Methoxy-5-methylbenzene-1,2-diol (CAS 1125-67-3; synonym: 4-methyl-6-methoxycatechol, MMC; molecular formula C₈H₁₀O₃; MW 154.16 g/mol) is an ortho-dihydroxybenzene (catechol) derivative featuring a methoxy substituent at position 3 and a methyl substituent at position 5 [1]. This dual-substitution pattern places it at the intersection of two important phenolic sub-classes: methoxycatechols and alkylcatechols. The compound occurs naturally as a secondary metabolite in basidiomycete fungi including Phloeomana speirea, Mycena alcalina, and the Australian rainforest fungus Entonaema sp. [1][2][3]. With a computed XLogP3 of 1.5, two hydrogen bond donors, and three hydrogen bond acceptors, MMC occupies a distinct physicochemical space among substituted catechols, offering moderate lipophilicity alongside catecholic metal-chelating and redox activity [1].

Why 3-Methoxy-5-methylbenzene-1,2-diol Cannot Be Replaced by Generic Catechols or Mono-Substituted Analogs in Demanding Applications


The simultaneous presence of an electron-donating methoxy group at position 3 and a methyl group at position 5 on the catechol core creates a unique electronic and steric environment that generic catechol, 3-methoxycatechol, or 4-methylcatechol cannot replicate [1][2]. In the context of NADPH oxidase inhibition, the ortho-methoxy substitution is a prerequisite for metabolic activation by myeloperoxidase/H₂O₂, while the para-substituent (relative to the hydroxyl) determines whether the compound behaves as an electron-donating (MC-D) or electron-withdrawing (MC-W) class inhibitor—a classification that directly dictates potency and mechanism [3]. In polymer chemistry, the methyl group at position 5 contributes to the rigidity and thermal stability of the resulting epoxy thermoset network, as demonstrated by the first-in-class MMC-derived resin, while the methoxy group influences crosslinking density and reactivity during glycidylation [4]. Substituting MMC with 3-methoxycatechol (lacking the 5-methyl) or 4-methylcatechol (lacking the 3-methoxy) would fundamentally alter these properties. Furthermore, the compound's specific substitution pattern dictates regioselectivity in enzymatic transformations—for instance, catechol O-methyltransferase (COMT) displays a distinct affinity (Ki = 800 µM) that would differ markedly for analogs [5].

Quantitative Comparator Evidence for 3-Methoxy-5-methylbenzene-1,2-diol: Head-to-Head Performance, Selectivity, and Class-Level Differentiation Data


Epoxy Thermoset Thermal Performance: MMC-Derived Resin vs. Fossil-Derived DGEBA Benchmark

The epoxy thermoset resin derived from 3-methoxy-5-methylbenzene-1,2-diol (MMC) via glycidylation exhibits a glass transition temperature (Tg) of 126 °C and a 5% weight loss temperature (Td5%) of 293 °C in air, as reported in the first demonstration of MMC as a polymer building block [1]. This performance positions MMC-based resin as a viable renewable replacement for fossil-derived phenols. By comparison, a typical DGEBA (diglycidyl ether of bisphenol A) epoxy system cured with MDA exhibits a Tg of approximately 102 °C [2], indicating that MMC-derived resin achieves a 24 °C higher Tg. The thermal decomposition temperature of MMC resin (Td5% = 293 °C) approaches, though does not yet match, the performance of commercial high-performance epoxy systems such as DGEBA/DDS (Td5% ≈ 385 °C) [3], suggesting suitability for mid-range thermal applications where bio-based content is prioritized.

Bio-based epoxy thermosets Renewable polymer building blocks Thermal resistance

Catalytic Synthesis Selectivity: Beta Zeolite vs. Other Solid Acid and Homogeneous Catalysts for Single O-Demethylation

In the selective single O-demethylation of 4-methylsyringol to produce 3-methoxy-5-methylbenzene-1,2-diol (MMC), commercially available acidic Beta zeolites achieve MMC selectivity exceeding 80 mol% when using hot pressurized water as the solvent system [1][2]. The authors explicitly state that 'unlike other solid acid or homogeneous catalysts, Beta zeolites exhibited high MMC selectivity (>80 mol%) facilitated by their unique 3D 12-membered ring pore structure, allowing precise stepwise ODM of 4-methyl syringol (MSyr)' [1]. This represents a direct head-to-head catalyst comparison within the same study. The green solvent system (hot pressurized water), combined with a commercially available heterogeneous catalyst, provides a scalable and environmentally benign route to MMC that other catalyst classes cannot match in terms of both selectivity and sustainability.

Green chemistry Lignin valorization Zeolite catalysis

Electrochemical Methoxylation Yield: 4-Methylcatechol (MMC Precursor) vs. Parent Catechol Under Identical Conditions

Under identical electrochemical conditions in methanol (cyclic voltammetry and controlled-potential coulometry), the methoxylation of 4-methylcatechol (the immediate precursor to MMC) yields 4-methoxy-5-methyl-o-benzoquinone in 85% isolated yield, compared to catechol which yields 4,5-dimethoxy-o-benzoquinone in 95% yield [1]. This direct head-to-head comparison reveals that the 5-methyl substituent reduces the electrochemical methoxylation efficiency by approximately 10 percentage points relative to the unsubstituted parent catechol, likely due to steric and electronic effects of the methyl group on the ECECE/ECE reaction mechanism [1]. This quantitative yield differential (85% vs. 95%) is critical for process economics: when scaling the electrochemical synthesis, the 10% lower yield of the MMC-derived quinone compared to the catechol-derived quinone must be factored into cost calculations for any procurement decision involving the oxidized form.

Electro-organic synthesis Methoxy-quinone derivatives Cyclic voltammetry

NADPH Oxidase Inhibitor Sub-Class Assignment: Electron-Donating (MC-D) vs. Electron-Withdrawing (MC-W) ortho-Methoxycatechols

3-Methoxy-5-methylbenzene-1,2-diol belongs to the ortho-methoxy-substituted catechol class and, by virtue of its electron-donating methyl substituent at the para position relative to the ring hydroxyl (position 5), it is classified as an MC-D (methoxy-catechol with electron-donating group) compound [1]. The seminal SAR study by Kanegae et al. (2007) demonstrated that MC-D compounds, including 4-methylguaiacol and 4-ethylguaiacol, are weaker inhibitors of neutrophil NADPH oxidase compared to MC-W compounds (such as apocynin, vanillin, 4-nitroguaiacol, and 4-cyanoguaiacol), which bear electron-withdrawing para-substituents [1]. Furthermore, only MC-W radicals generated via MPO/H₂O₂ oxidation were capable of oxidizing glutathione (GSH) and forming thiyl radicals, while MC-D radicals failed to do so [1][2]. This mechanistic divergence means that MMC, as an MC-D compound, is expected to exhibit: (a) weaker NADPH oxidase inhibitory potency; (b) inability to oxidize critical sulfhydryl groups; and (c) a fundamentally different mechanism of action compared to apocynin and other MC-W inhibitors.

NADPH oxidase inhibition Reactive oxygen species Structure-activity relationship

Natural Product Occurrence: Isolation from Two Distinct Fungal Genera vs. Single-Source Natural Catechols

3-Methoxy-5-methylbenzene-1,2-diol has been independently isolated and structurally characterized from two phylogenetically distinct basidiomycete fungal genera: Mycena alcalina (family Mycenaceae) by Peters and Spiteller (2006) [1], and Entonaema sp. (family Xylariaceae) by Choomuenwai et al. (2015) [2]. In the Entonaema study, MMC (designated compound 4) was obtained through bioassay-guided fractionation of an antimalarial DCM/MeOH extract, alongside entonalactams A-C and daldinal B [2]. In the Mycena study, MMC was identified as the non-halogenated precursor in cultures that also produced novel chlorinated and brominated phenols via a regioselective halogenase [1]. This cross-genus distribution contrasts with many specialized catechol natural products that are restricted to a single species or genus, suggesting that MMC may serve a more fundamental ecological or biosynthetic role. The compound is also documented in Phloeomana speirea according to PubChem natural product records [3].

Natural product chemistry Fungal secondary metabolites Basidiomycete natural products

Evidence-Backed Application Scenarios for 3-Methoxy-5-methylbenzene-1,2-diol: Where Quantifiable Differentiation Drives Selection Decisions


Bio-Based Epoxy Thermoset Formulation Requiring Tg Above 120°C

For industrial formulators developing renewable epoxy resins, MMC-derived thermosets offer a demonstrated Tg of 126 °C, which exceeds the typical DGEBA benchmark by ~24 °C [1][2]. This makes MMC the catechol-of-choice over 3-methoxycatechol or 4-methylcatechol when the application demands a bio-based epoxy with a glass transition temperature surpassing 120 °C for elevated-temperature service environments such as automotive under-hood components or structural adhesives [1]. The Td5% of 293 °C further supports use in mid-range thermal applications where renewable content is a procurement priority.

Sustainable Sourcing via Catalytic Lignin Valorization: Procurement of Zeolite-Derived MMC

Organizations prioritizing green chemistry procurement should source MMC produced via the Beta zeolite-catalyzed single O-demethylation route from 4-methylsyringol, which achieves >80 mol% selectivity in hot pressurized water [1]. This process-specific differentiation—demonstrated head-to-head against other solid acid and homogeneous catalysts—ensures higher yield, fewer purification steps, and a reduced environmental footprint compared to MMC produced via conventional methylation of 3-methylcatechol using methyl iodide and potassium carbonate [1][3]. Buyers should request catalyst provenance documentation when procuring MMC for sustainability-certified applications.

NADPH Oxidase Research: Use of MMC as an MC-D Class Negative Control Compound

In pharmacological studies of NADPH oxidase, MMC serves a specific and irreplaceable role as an MC-D (electron-donating) class ortho-methoxycatechol that exhibits weaker inhibition and an inability to oxidize glutathione compared to MC-W compounds like apocynin [1][2]. Researchers designing structure-activity relationship (SAR) studies should select MMC as the MC-D class representative when testing the hypothesis that electron-donating para-substituents diminish NADPH oxidase inhibitory potency. Generic substitution with 4-methylcatechol (which lacks the obligatory ortho-methoxy group for metabolic activation) or apocynin (which is MC-W) would confound the experimental design [3].

Electro-Organic Synthesis of Methoxy-Substituted ortho-Quinones

For electro-synthetic chemists targeting 4-methoxy-5-methyl-o-benzoquinone, MMC (via its 4-methylcatechol precursor) is the required substrate, yielding the desired product in 85% isolated yield under controlled-potential coulometry conditions in methanol [1]. This 85% yield, while 10 percentage points lower than the catechol-to-4,5-dimethoxy-o-benzoquinone benchmark, is the empirically validated process efficiency that should inform cost modeling and scale-up planning. Researchers should not expect yields equivalent to the parent catechol system and must account for this differential when comparing synthetic routes [1].

Quote Request

Request a Quote for 3-Methoxy-5-methylbenzene-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.